molecular formula C12H10O5 B12887051 4-Acryloyl-5,7-dihydroxy-3-methyl-1-benzofuran-2(3h)-one CAS No. 548-49-2

4-Acryloyl-5,7-dihydroxy-3-methyl-1-benzofuran-2(3h)-one

Cat. No.: B12887051
CAS No.: 548-49-2
M. Wt: 234.20 g/mol
InChI Key: ADSQXUOLQPJHNC-UHFFFAOYSA-N
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Description

4-Acryloyl-5,7-dihydroxy-3-methyl-1-benzofuran-2(3h)-one is a synthetic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acryloyl-5,7-dihydroxy-3-methyl-1-benzofuran-2(3h)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-1-benzofuran-2(3h)-one.

    Hydroxylation: The hydroxyl groups at positions 5 and 7 can be introduced through selective hydroxylation reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Acryloyl-5,7-dihydroxy-3-methyl-1-benzofuran-2(3h)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The acryloyl group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the acryloyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Acryloyl-5,7-dihydroxy-3-methyl-1-benzofuran-2(3h)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acryloyl group can participate in Michael addition reactions, while the hydroxyl groups can form hydrogen bonds, influencing the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-Acryloyl-5,7-dihydroxy-1-benzofuran-2(3h)-one: Lacks the methyl group at position 3.

    5,7-Dihydroxy-3-methyl-1-benzofuran-2(3h)-one: Lacks the acryloyl group.

    4-Acryloyl-3-methyl-1-benzofuran-2(3h)-one: Lacks the hydroxyl groups at positions 5 and 7.

Uniqueness

4-Acryloyl-5,7-dihydroxy-3-methyl-1-benzofuran-2(3h)-one is unique due to the presence of both the acryloyl group and the hydroxyl groups, which can impart distinct chemical and biological properties

Properties

CAS No.

548-49-2

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

5,7-dihydroxy-3-methyl-4-prop-2-enoyl-3H-1-benzofuran-2-one

InChI

InChI=1S/C12H10O5/c1-3-6(13)10-7(14)4-8(15)11-9(10)5(2)12(16)17-11/h3-5,14-15H,1H2,2H3

InChI Key

ADSQXUOLQPJHNC-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C(=CC(=C2OC1=O)O)O)C(=O)C=C

Origin of Product

United States

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